3-deoxy-D-threo-hex-2-ulosaric acid
Description
Contextualization within the Aldaric Acid and Deoxy Sugar Acid Classes
3-Deoxy-D-threo-hex-2-ulosaric acid is classified as both an aldaric acid and a deoxy sugar acid, a dual identity that defines its structural and functional characteristics.
Aldaric Acids: These are a group of sugar acids in which the terminal aldehyde and primary alcohol functional groups of an aldose have been oxidized to carboxylic acids. nih.govwikipedia.org This dicarboxylic nature is a hallmark of aldaric acids, and their nomenclature is derived from the parent sugar; for instance, glucose is oxidized to glucaric acid. nih.govwikipedia.org The general formula for aldaric acids is HOOC-(CHOH)n-COOH. nih.gov In the case of this compound, the presence of two carboxyl groups at either end of its six-carbon chain firmly places it within this class.
Deoxy Sugar Acids: As the name suggests, deoxy sugars are carbohydrates that have had a hydroxyl group replaced with a hydrogen atom. When a deoxy sugar also possesses a carboxylic acid group, it is termed a deoxy sugar acid. The "3-deoxy" prefix in this compound explicitly indicates the absence of the hydroxyl group at the C-3 position, a defining feature that differentiates it from other hexaric acids.
Furthermore, the "ulosaric" component of its name signifies the presence of a ketone group within the carbon chain, in this instance at the C-2 position. Therefore, the compound's nomenclature precisely describes its structure: a six-carbon dicarboxylic acid (hexaric acid) lacking a hydroxyl group at C-3 (3-deoxy) and containing a ketone at C-2 (2-ulo).
Stereochemical Designation and Related Isomeric Forms
The stereochemistry of this compound is crucial for its biological recognition and function. The "D-threo" designation refers to the spatial arrangement of the substituents around its chiral centers.
D-Configuration: The "D" designation indicates that the stereocenter furthest from the primary carbonyl group (in the parent sugar) has the same configuration as D-glyceraldehyde.
Threo Isomerism: The term "threo" is used to describe the relative stereochemistry of two adjacent chiral centers. In a Fischer projection, if the two adjacent substituents are on opposite sides of the carbon backbone, it is designated as "threo". This is in contrast to the "erythro" isomer, where the substituents are on the same side.
Several stereoisomers of 3-deoxy-hex-2-ulosaric acid exist, differing in the spatial arrangement of their hydroxyl groups. These include:
3-Deoxy-L-threo-hex-2-ulosaric acid: The enantiomer (mirror image) of the D-threo form. rsc.org
3-Deoxy-D-erythro-hex-2-ulosonic acid: A diastereomer where the relative configuration at C-4 and C-5 is different. nih.gov
3-Deoxy-L-erythro-hex-2-ulosonic acid: The enantiomer of the D-erythro form.
The precise stereochemistry is critical for enzyme-substrate interactions. For example, the enzyme L-galactonate dehydratase, found in some fungi, specifically acts on L-galactonate to produce L-threo-3-deoxy-hexulosonate, highlighting the stereospecificity of such biochemical transformations. ebi.ac.uk
Historical Context of Discovery and Initial Biochemical Characterization
The discovery and characterization of this compound are intrinsically linked to the elucidation of the galactarate/glucarate (B1238325) metabolic pathway in bacteria, particularly in Escherichia coli. While the exact date of its first chemical synthesis or isolation is not prominently documented, its biochemical significance was unveiled through studies of this catabolic route.
Early investigations into carbohydrate metabolism identified enzymes capable of modifying sugar acids. A key enzyme in this context is galactarate dehydratase (GarD) , which belongs to the lyase family. wikipedia.org The systematic name for this enzyme is D-galactarate hydro-lyase (5-dehydro-4-deoxy-D-glucarate-forming). wikipedia.org Research published in the late 1990s characterized the evolution of enzymatic activities in the enolase superfamily and detailed the D-glucarate/galactarate catabolic pathway in E. coli. ebi.ac.uk
It was within this context that this compound, also known as 5-keto-4-deoxy-D-glucarate, was identified as a key intermediate. nih.govnih.gov The enzyme galactarate dehydratase catalyzes the dehydration of galactarate to form this specific ulosaric acid. nih.govnih.gov This enzymatic reaction was a pivotal step in understanding how bacteria utilize galactarate as a carbon source.
More recent structural biology studies have further illuminated the function of galactarate dehydratase, revealing a unique protein fold among enolases and confirming its activity through the production of 5-keto-4-deoxy-D-glucarate. nih.govnih.gov The galactarate/glucarate pathway is widespread in bacteria but absent in humans, making it a potential target for the development of novel antimicrobial agents. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8O7 |
|---|---|
Molecular Weight |
192.12 g/mol |
IUPAC Name |
(2S,3R)-2,3-dihydroxy-5-oxohexanedioic acid |
InChI |
InChI=1S/C6H8O7/c7-2(4(9)6(12)13)1-3(8)5(10)11/h2,4,7,9H,1H2,(H,10,11)(H,12,13)/t2-,4+/m1/s1 |
InChI Key |
QUURPCHWPQNNGL-FONMRSAGSA-N |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)O)O)O)C(=O)C(=O)O |
Canonical SMILES |
C(C(C(C(=O)O)O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3 Deoxy D Threo Hex 2 Ulosaric Acid
Chemoenzymatic Synthesis Approaches
Chemoenzymatic strategies for producing 3-deoxy-hex-2-ulosaric acid derivatives are advantageous due to their high specificity and enantioselectivity, often involving fewer steps than purely chemical processes. mdpi.com While direct enzymatic synthesis of the D-threo isomer is not extensively documented, pathways for its L-enantiomer, 2-keto-3-deoxy-L-galactonate (L-KDGal), and other related compounds have been well-established, offering a blueprint for potential biocatalytic routes.
One prominent pathway involves the catabolism of D-galacturonic acid, a major component of pectin. nih.govresearchgate.net In fungi such as Trichoderma reesei and Aspergillus niger, D-galacturonic acid is converted to its deoxy-keto derivative through a series of enzymatic steps. researchgate.netnih.govnih.gov The process begins with the reduction of D-galacturonic acid to L-galactonate, catalyzed by a D-galacturonic acid reductase. nih.gov Subsequently, an L-galactonate dehydratase catalyzes the dehydration of L-galactonate to form 2-keto-3-deoxy-L-galactonate (3-deoxy-L-threo-hex-2-ulosonic acid). nih.govnih.gov
Another pathway utilizes agarose (B213101) from red macroalgae as a starting material. mdpi.comnih.govresearchgate.net This multi-step enzymatic process involves:
Depolymerization of agarose into monomers, primarily 3,6-anhydro-L-galactose (AHG). mdpi.com
Oxidation of AHG to 3,6-anhydrogalactonate by AHG dehydrogenase. mdpi.comnih.gov
Isomerization of 3,6-anhydrogalactonate to 2-keto-3-deoxy-L-galactonate (L-KDGal) via 3,6-anhydrogalactonate cycloisomerase. mdpi.comnih.gov
Additionally, microbial synthesis has been explored for producing related compounds. For instance, strains of Alcaligenes eutrophus lacking KDPG-aldolase activity can accumulate and excrete 3-deoxy-D-erythro-hexulosonic acid 6-phosphate when cultured with pyruvate (B1213749) and gluconate. nih.gov Such microbial routes highlight the potential for metabolic engineering to produce specific isomers of deoxy-ulosaric acids.
Table 1: Chemoenzymatic Synthesis Pathways for Deoxy-Ulosonic/Ulosaric Acid Derivatives
| Starting Material | Key Enzyme(s) | Product | Source Organism/System | Citations |
|---|---|---|---|---|
| D-Galacturonic Acid | D-Galacturonic Acid Reductase, L-Galactonate Dehydratase | 2-Keto-3-deoxy-L-galactonate | Fungi (e.g., Trichoderma reesei) | researchgate.netnih.govnih.gov |
| 3,6-Anhydro-L-galactose | AHG Dehydrogenase, AHGA Cycloisomerase | 2-Keto-3-deoxy-L-galactonate | Marine Bacteria (enzymes used in vitro) | mdpi.comnih.gov |
| D-Gluconate & Pyruvate | Endogenous pathway enzymes | 3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate | Alcaligenes eutrophus | nih.gov |
Total Organic Synthesis Pathways
Total organic synthesis provides versatile, albeit often complex, routes to ulosonic and ulosaric acids and their derivatives. While a specific total synthesis for 3-deoxy-D-threo-hex-2-ulosaric acid is not prominently featured in the literature, pathways developed for its stereoisomers, such as the D-erythro isomer (2-keto-3-deoxy-D-gluconic acid, KDG), serve as valuable models.
A retrosynthetic analysis for KDG suggests that a key disconnection can be made via a hetero-Diels-Alder reaction. researchgate.net This approach involves the [4+2] cycloaddition between a diene, such as Danishefsky's diene, and a glyoxylate (B1226380) or pyruvate ester, which can be catalyzed to control stereochemistry. researchgate.net Other key reactions in carbohydrate synthesis, like the Mukaiyama aldol (B89426) addition, are also instrumental in building the carbon backbone. researchgate.net
Swern oxidation of a primary alcohol to an aldehyde.
A modified Darzens reaction to form an epoxide.
A one-pot isomerization-reduction sequence to install the correct stereochemistry. nih.gov
These established strategies for the erythro isomer could be adapted to synthesize the threo isomer by selecting starting materials with the appropriate stereochemistry, such as those derived from D-galactose or D-talose.
Stereoselective Synthesis of this compound and its Analogues
Achieving stereocontrol is a critical challenge in carbohydrate synthesis, particularly for molecules like 3-deoxy-ulosaric acids that lack a directing group at the C-3 position.
Asymmetric catalysis is a powerful tool for establishing desired stereocenters. For example, an asymmetric hetero-Diels-Alder reaction catalyzed by a zinc triflate complex with a BOX ligand has been used to synthesize an adduct for the erythro isomer with 91% enantiomeric excess. researchgate.net Such catalytic systems are crucial for producing enantiomerically enriched products.
For the synthesis of analogues and their oligosaccharides, stereoselectivity is often controlled by the choice of glycosyl donor and reaction conditions. In the synthesis of glycosides of 3-deoxy-D-manno-oct-2-ulosonic acid (KDO), a related eight-carbon sugar acid, the introduction of a participating group at the C-3 position, such as a p-tolylthio group, has been shown to provide complete α-stereocontrol during glycosylation. researchgate.netnih.gov This substituent enhances reactivity and prevents the formation of elimination byproducts. nih.gov After the glycosidic bond is formed, the auxiliary group can be removed via free-radical reduction. nih.gov De novo synthesis approaches, where a non-sugar substrate is functionalized in a stereocontrolled manner, also represent a viable strategy for constructing deoxy sugars. mdpi.com
Derivatization Strategies for Structural Modification and Functionalization
The presence of two carboxylic acid functionalities and a ketone group makes this compound a versatile scaffold for chemical modification.
The two carboxylic acid groups of the ulosaric acid can be readily derivatized through standard esterification and amidation reactions. Esterification can be achieved under acidic conditions with an alcohol. A notable example is the synthesis of 2-keto-3-deoxy-D-erythro-hexonic acid isopropyl ester, which serves as a stable, cell-permeable precursor for biological studies. nih.gov Similarly, both carboxylic acid groups could be converted to amides using coupling agents (e.g., HATU, HBTU) and a desired amine, allowing for the introduction of diverse functional moieties.
The ketone at the C-2 position is a key functional handle for derivatization. It readily reacts with hydroxylamine (B1172632) (NH₂OH) under weakly acidic conditions to form an oxime (C=N-OH). wikipedia.orgbyjus.com This reaction is a standard method for identifying and modifying carbonyl groups in sugars. ncert.nic.in The formation of oximes from various monosaccharides, including glucose, fructose, and mannose, is well-documented, confirming the applicability of this reaction to sugar acids. nih.gov The resulting oxime can exist as E/Z stereoisomers. wikipedia.org Analogously, the ketone can be condensed with hydrazine (B178648) or substituted hydrazines to yield the corresponding hydrazone derivatives.
Table 2: Key Derivatization Reactions
| Functional Group | Reagent(s) | Derivative | Citation(s) (Principle/Example) |
|---|---|---|---|
| Carboxylic Acid | Isopropyl alcohol, acid catalyst | Isopropyl Ester | nih.gov |
| Carboxylic Acid | Amine, coupling agent (e.g., HATU) | Amide | (General Principle) |
| C-2 Ketone | Hydroxylamine (NH₂OH) | Oxime | wikipedia.orgbyjus.comnih.gov |
| C-2 Ketone | Hydrazine (N₂H₄) or derivative | Hydrazone | (General Principle) |
Incorporating ulosonic or ulosaric acid units into oligosaccharides is crucial for studying their roles in complex glycoconjugates, such as bacterial lipopolysaccharides. researchgate.net The key reaction is glycosidation, where a bond is formed between the anomeric center (C-2) of the ulosaric acid donor and a hydroxyl group of an acceptor molecule. diva-portal.org
The synthesis of oligosaccharides containing the related KDO moiety has been extensively studied. A significant challenge is controlling the stereochemistry at the anomeric center, which lacks a neighboring hydroxyl group to direct the reaction. researchgate.net Strategies to achieve high α- or β-selectivity include:
Using donors with bulky protecting groups.
Employing C-3 substituted donors that provide temporary stereocontrol. researchgate.netnih.gov
Optimizing reaction promoters and conditions.
These methods, developed for KDO, are directly applicable to the use of this compound as a glycosyl donor for the assembly of complex oligosaccharides. researchgate.net
Biosynthetic Pathways and Enzymatic Transformations
Microbial Biosynthesis of Related Deoxy Sugar Acids and Ulosonic Acids
Microorganisms have evolved several pathways to metabolize sugars and sugar acids, which often feature 3-deoxy keto acid intermediates. These pathways are central to the carbon metabolism of many bacterial and fungal species.
The Entner-Doudoroff (ED) pathway is a primary glycolytic route in many Gram-negative bacteria and some Gram-positive bacteria and archaea. ontosight.ai A hallmark of this pathway is its central intermediate, 2-keto-3-deoxy-6-phosphogluconate (KDPG), a phosphorylated 3-deoxy ulosonic acid. nih.govontosight.ai The pathway begins with the phosphorylation of glucose to glucose-6-phosphate, which is then oxidized to 6-phosphogluconate. The first unique step of the ED pathway involves the dehydration of 6-phosphogluconate by the enzyme 6-phosphogluconate dehydratase , yielding KDPG. ontosight.ai
This key intermediate, KDPG, is then cleaved by KDPG aldolase (B8822740) into two crucial metabolites: pyruvate (B1213749) and glyceraldehyde-3-phosphate (G3P). ontosight.aiwikipedia.org The G3P molecule can then enter the lower stages of glycolysis for further energy extraction. The ED pathway is less energy-efficient in terms of ATP yield compared to the Embden-Meyerhof-Parnas (glycolysis) pathway but is indispensable for the metabolism of sugar acids in organisms like Escherichia coli. ontosight.ainih.gov The formation and cleavage of KDPG is a classic example of the biosynthesis and metabolism of a 3-deoxy sugar acid.
Filamentous fungi, such as Aspergillus niger and Trichoderma reesei, possess a specialized pathway for the catabolism of D-galacturonic acid, the primary component of pectin. nih.govuniprot.org This pathway involves a series of enzymatic reductions and dehydrations, leading to a key 3-deoxy sugar acid intermediate. nih.govecmdb.ca
The steps are as follows:
D-galacturonic acid reductase reduces D-galacturonic acid to L-galactonate. uniprot.org
L-galactonate dehydratase then converts L-galactonate into 2-keto-3-deoxy-L-galactonate (also named 3-deoxy-L-threo-hex-2-ulosonate). nih.govnih.govnih.gov
Finally, 2-keto-3-deoxy-L-galactonate aldolase cleaves this intermediate into pyruvate and L-glyceraldehyde. nih.gov
The intermediate, 2-keto-3-deoxy-L-galactonate, is a stereoisomer of the unphosphorylated, monocarboxylic version of the article's subject compound. It has an L-threo configuration, contrasting with the D-threo configuration of the target molecule. ecmdb.ca This fungal pathway is a prime example of how different stereoisomers of deoxy sugar acids are utilized in distinct metabolic contexts.
3-Deoxy-D-manno-oct-2-ulosonic acid (Kdo) is an eight-carbon ulosonic acid that serves as a critical structural component in the lipopolysaccharides (LPS) of most Gram-negative bacteria. researchgate.netmdpi.comwikipedia.org It acts as a linker between the lipid A moiety and the outer core polysaccharide of the LPS. mdpi.comnih.gov
The biosynthesis of Kdo is essential for these bacteria and proceeds via the condensation of D-arabinose-5-phosphate and phosphoenolpyruvate (B93156) (PEP), a reaction catalyzed by Kdo-8-phosphate synthase . The resulting Kdo-8-phosphate is then dephosphorylated by Kdo-8-phosphate phosphatase to yield Kdo. This pathway highlights the generation of a more complex, higher-carbon 3-deoxy ulosonic acid, underscoring the broad structural diversity and functional importance of this class of molecules in bacteria. nih.gov
Characterization of Enzymes Catalyzing 3-Deoxy-D-threo-hex-2-ulosaric Acid Metabolism
The formation and breakdown of 3-deoxy keto sugar acids are mediated by specific classes of enzymes, primarily dehydratases and aldolases. Their characterization reveals details about substrate specificity and catalytic mechanisms.
Aldolases are enzymes that catalyze a reversible aldol (B89426) condensation or the reverse aldol cleavage, forming or breaking carbon-carbon bonds. ebi.ac.uk In the context of deoxy sugar acid metabolism, they are crucial for breaking down the carbon skeleton into smaller, readily metabolizable units.
KDPG Aldolase : This is a well-characterized Class I aldolase from the ED pathway that cleaves 2-keto-3-deoxy-6-phosphogluconate (KDPG) into pyruvate and D-glyceraldehyde-3-phosphate. wikipedia.org It forms a Schiff base intermediate with its substrate. wikipedia.orgnih.gov While highly specific for KDPG, studies have shown that its specificity can be altered through directed evolution, enabling it to accept other non-phosphorylated aldehydes and synthesize various D- and L-sugars. wikipedia.org
Fungal Aldolases : The 2-keto-3-deoxy-L-galactonate aldolase found in the fungal D-galacturonate pathway cleaves its substrate into pyruvate and L-glyceraldehyde. nih.gov
Promiscuity : Some aldolases exhibit significant substrate promiscuity. For instance, the KDG aldolase from the archaeon Sulfolobus solfataricus can cleave both 2-keto-3-deoxygluconate (B102576) (KDG) and its C4-epimer, 2-keto-3-deoxygalactonate (KDGal). wikipedia.org
In the catabolism of 2-keto-3-deoxy-D-glucarate in A. tumefaciens, the molecule is not cleaved by an aldolase but is instead converted to 2,5-diketoadipate, indicating a different downstream metabolic fate compared to the classic ulosonic acids of the ED and fungal pathways. nih.gov
Comparison of Relevant Aldolases
| Enzyme | Pathway | Organism Type | Substrate(s) | Product(s) | Reference(s) |
|---|---|---|---|---|---|
| KDPG Aldolase | Entner-Doudoroff | Bacteria, Archaea | 2-Keto-3-deoxy-6-phosphogluconate (KDPG) | Pyruvate + D-Glyceraldehyde-3-phosphate | ontosight.aiwikipedia.org |
| 2-Keto-3-deoxy-L-galactonate Aldolase | D-Galacturonate Catabolism | Fungi | 2-Keto-3-deoxy-L-galactonate | Pyruvate + L-Glyceraldehyde | nih.gov |
| KDG/KDGal Aldolase | Non-phosphorylative ED | Archaea (S. solfataricus) | KDG, 2-Keto-3-deoxygalactonate (KDGal) | Pyruvate + D-Glyceraldehyde | wikipedia.org |
Dehydratases catalyze the removal of a water molecule from a substrate, a key reaction in the formation of the 2-keto-3-deoxy structure of these sugar acids.
Glucarate (B1238325)/Galactarate Dehydratase : In A. tumefaciens, a dehydratase is responsible for converting D-glucarate and galactarate into 2-keto-3-deoxy- and 4-deoxy-5-keto-dicarboxylates. nih.gov This enzyme acts on a dicarboxylic acid, which is distinct from the substrates of many other characterized sugar acid dehydratases.
6-Phosphogluconate Dehydratase : This enzyme of the ED pathway specifically acts on 6-phosphogluconate to form KDPG. ontosight.ai
Galactonate Dehydratases : The fungal L-galactonate dehydratase converts L-galactonate to 2-keto-3-deoxy-L-galactonate. nih.gov This enzyme is specific for the L-stereoisomer and does not act on D-galactonate (B1234356). nih.gov However, bacteria like E. coli and Mycobacterium butyricum possess D-galactonate dehydratases that catalyze the dehydration of D-galactonate to 2-keto-3-deoxy-D-galactonate, demonstrating stereospecificity in different organisms. nih.govuniprot.org
Characterized Dehydratases in Deoxy Sugar Acid Pathways
| Enzyme | Pathway | Organism Type | Substrate | Product | Reference(s) |
|---|---|---|---|---|---|
| Glucarate/Galactarate Dehydratase | Aldaric Acid Catabolism | Bacteria (A. tumefaciens) | D-Glucarate, Galactarate | 2-Keto-3-deoxy-glucarate/galactarate | nih.gov |
| 6-Phosphogluconate Dehydratase | Entner-Doudoroff | Bacteria, Archaea | 6-Phosphogluconate | 2-Keto-3-deoxy-6-phosphogluconate (KDPG) | ontosight.ai |
| L-Galactonate Dehydratase | D-Galacturonate Catabolism | Fungi | L-Galactonate | 2-Keto-3-deoxy-L-galactonate | nih.govnih.gov |
| D-Galactonate Dehydratase | Galactose Metabolism | Bacteria (E. coli, M. butyricum) | D-Galactonate | 2-Keto-3-deoxy-D-galactonate | nih.govuniprot.org |
Isomerases and Epimerases in Deoxy Sugar Acid Pathways
Isomerases and epimerases play crucial roles in the biosynthesis and modification of deoxy sugar acids by catalyzing the rearrangement of molecular structures. These enzymes are vital for creating the correct stereochemistry required for subsequent metabolic steps or for the final biological function of the molecule.
In pathways related to the formation of 3-deoxy-hex-2-ulosaric acids, several types of isomerases and epimerases are involved. A notable example is galactarolactone cycloisomerase (Gci), an enzyme found in organisms like Agrobacterium tumefaciens. researchgate.net This enzyme, a member of the enolase superfamily, facilitates the direct conversion of D-galactarolactone into 3-deoxy-2-keto-galactarate. researchgate.net The dehydration of galactarate can yield either the L-threo or the D-threo form of 3-deoxy-2-keto-hexarate, highlighting the importance of such enzymes in determining the final product's stereochemistry. researchgate.net Another related enzyme, 3,6-anhydrogalactonate cycloisomerase (ACI), is involved in the catabolism of 3,6-anhydro-L-galactose (AHG), a primary component of agarose (B213101) from red algae. mdpi.com ACI isomerizes 3,6-anhydrogalactonate to 2-keto-3-deoxy-L-galactonate (KDGal), demonstrating a similar isomerization function in a related pathway. mdpi.com
Epimerases are critical for altering the stereochemistry at a single carbon center. A well-characterized example from a related pathway is UDP-glucose 4-epimerase (GALE), which is found in a wide range of organisms from bacteria to mammals. wikipedia.org GALE performs the final step in the Leloir pathway of galactose metabolism, catalyzing the reversible interconversion of UDP-galactose and UDP-glucose. wikipedia.org This reaction proceeds through the oxidation of the C4 hydroxyl group by a tightly bound NAD+ cofactor to form a 4-ketopyranose intermediate, followed by stereospecific reduction to yield the epimer. wikipedia.orgnih.gov The enzyme's pH-dependence reveals the involvement of an enzymatic general base with a pKa of approximately 6.1-6.2, which facilitates proton abstraction during the reaction. nih.gov
The catalytic mechanisms of these enzymes often involve sophisticated acid-base chemistry. For instance, the (Z)-3:(E)-2-hexenal isomerase, though acting on a different substrate, provides insight into a common isomerization mechanism. nih.gov Its catalysis proceeds via a keto-enol tautomerism reaction mode, which is mediated by a catalytic histidine residue. nih.gov This type of mechanism, involving the formation of an enol or enolate intermediate, is a recurring theme in the isomerization and epimerization of sugar compounds.
The table below summarizes key enzymes involved in isomerization and epimerization reactions relevant to deoxy sugar acid pathways.
| Enzyme Name | EC Number | Organism Example | Substrate | Product | Catalytic Feature | Reference |
| Galactarolactone Cycloisomerase | - | Agrobacterium tumefaciens | D-Galactarolactone | 3-Deoxy-2-keto-galactarate | Member of enolase superfamily | researchgate.net |
| 3,6-Anhydrogalactonate Cycloisomerase | - | Vibrio sp. EJY3 | 3,6-Anhydrogalactonate | 2-Keto-3-deoxy-L-galactonate | Isomerizes substrate in AHG catabolic pathway | mdpi.com |
| UDP-glucose 4-epimerase (GALE) | 5.1.3.2 | Homo sapiens, E. coli | UDP-galactose | UDP-glucose | NAD+-dependent C4 epimerization | wikipedia.org |
| (Z)-3:(E)-2-hexenal Isomerase | - | Paprika | (Z)-3-hexenal | (E)-2-hexenal | Catalytic His residue mediates keto-enol tautomerism | nih.gov |
Structural and Mechanistic Enzymology (e.g., Active Site Analysis, Reaction Kinetics)
The enzymes that catalyze the formation of 3-deoxy-2-ulosonic and ulosaric acids belong to well-studied superfamilies, and their structural and mechanistic details provide a clear picture of their function. The dehydration of sugar acids like galactarate and glucarate is a key step, primarily catalyzed by members of the enolase superfamily.
Galactarate Dehydratase (GarD): Galactarate dehydratase (EC 4.2.1.42) from Escherichia coli catalyzes the dehydration of galactarate to form 5-dehydro-4-deoxy-D-glucarate. nih.govnih.govwikipedia.org The crystal structure of GarD reveals a novel protein fold for an enolase. nih.govnih.gov Unlike many dehydratases that feature a TIM barrel fold, GarD is composed of three distinct domains:
An N-terminal SAF (Sialic Acid Synthetases, Type III Anti-freeze proteins, and bacterial Flagellar Chaperone) domain with a β-clip fold. nih.govnih.gov
A central domain that serves as the dimerization interface. nih.govnih.gov
A C-terminal domain with an unusual Rossmann-like fold built around a seven-stranded parallel β-sheet. nih.govnih.gov
The active site, containing a metal binding site, is located in the C-terminal domain. nih.govnih.gov While the enzyme is iron-dependent for activity, the crystal structure captured a calcium ion in this position. nih.gov
Glucarate Dehydratase (GudD): Glucarate dehydratase (EC 4.2.1.40), also a member of the enolase superfamily, provides a model for the catalytic mechanism. ebi.ac.ukebi.ac.uk It catalyzes the dehydration of D-glucarate by abstracting a proton from the carbon adjacent to a carboxylate group, stabilized by a crucial Mg²⁺ ion. The mechanism involves several key residues:
A general base (His339 in E. coli) abstracts the α-proton from the substrate. ebi.ac.ukebi.ac.uk
The resulting enolate intermediate is stabilized by coordination to the Mg²⁺ ion and hydrogen bonds with other residues like Lys205 and Asn237. ebi.ac.uk
The same histidine residue then acts as a general acid to catalyze the elimination of the hydroxyl group, followed by a final tautomerization step to yield the product. ebi.ac.uk
This functional economy, where a single residue performs multiple roles, is a hallmark of efficient enzyme catalysis. ebi.ac.uk
Related Aldolases: Aldolases in related pathways, such as 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (EC 4.1.2.14), also offer mechanistic insights. KDPG aldolase operates via a Schiff base mechanism. wikipedia.org A lysine (B10760008) residue in the active site (Lys133) acts as a nucleophile, attacking the substrate's carbonyl group to form a protonated carbinolamine (Schiff base) intermediate. wikipedia.org This is followed by a retro-aldol cleavage facilitated by a glutamate (B1630785) residue (Glu45) acting in base catalysis. wikipedia.org
The table below details the key active site residues and their functions in enzymes related to deoxy sugar acid biosynthesis.
| Enzyme | Organism | Key Residues/Cofactors | Function of Residues/Cofactors | Reference |
| Glucarate Dehydratase (GudD) | E. coli | His339, Lys205, Asn237, Mg²⁺ | His339: General acid/base catalyst. Lys205/Asn237: Stabilize enolate intermediate. Mg²⁺: Essential for stabilizing the enolate intermediate. | ebi.ac.ukebi.ac.uk |
| Galactarate Dehydratase (GarD) | E. coli | Fe²⁺ | Required for catalytic activity. | nih.gov |
| KDPG Aldolase | E. coli | Lys133, Glu45 | Lys133: Forms Schiff base intermediate with substrate. Glu45: Acts as base catalyst in C-C bond cleavage. | wikipedia.org |
Genetic Regulation of Biosynthetic Enzymes
The biosynthesis of deoxy sugar acids is a metabolically controlled process, with the expression of the requisite enzymes being tightly regulated at the genetic level. In bacteria, the genes for a specific metabolic pathway are often clustered together in operons, allowing for coordinated regulation in response to the availability of substrates.
A clear example of this regulation is seen in the d-galactonate (dgo) operon of Escherichia coli. nih.gov This operon includes the genes necessary for the transport and catabolism of d-galactonate, a related sugar acid. The expression of the dgo operon is controlled by a transcriptional repressor, DgoR, which is a member of the GntR family of regulators. nih.gov
Repression: In the absence of d-galactonate, the DgoR protein binds to two specific operator sites within the dgo promoter region. This binding physically blocks RNA polymerase from initiating transcription, effectively turning the operon "off". nih.gov
Induction: When d-galactonate is present, it acts as an inducer molecule. It binds directly to the DgoR repressor, causing a conformational change in the protein. This change reduces DgoR's affinity for the operator DNA, causing it to dissociate and allowing transcription of the operon to proceed. nih.gov
This simple yet elegant mechanism ensures that the enzymes for d-galactonate metabolism are only produced when their substrate is available.
Further layers of regulation can also be observed. In Streptococcus pneumoniae, the catabolic pathways for galactose are differentially regulated by environmental cues such as the concentration of galactose and temperature. nih.gov Furthermore, the presence of other sugars, like sialic acid, can exert negative regulation on these pathways. nih.gov
In fungi, a similar induction mechanism is observed. In Aspergillus niger, the genes for D-galacturonic acid catabolism, including the reductases and dehydratases that produce the L-threo isomer of 3-deoxy-hex-2-ulosonic acid, are upregulated in the presence of D-galacturonic acid. nih.govnih.gov Studies using strains with deleted genes (e.g., gaaA, the D-galacturonate reductase) have confirmed that D-galacturonic acid itself serves as the inducer for the pathway. nih.gov
The organization of these genes into operons or regulons is a common strategy for efficient metabolic control in microorganisms. nih.govresearchgate.net
The table below summarizes the regulatory components of sugar acid metabolic pathways.
| Operon/Regulon | Organism | Regulator | Effector (Inducer) | Mode of Regulation | Reference |
| dgo Operon | E. coli | DgoR (GntR family) | D-Galactonate | Negative Regulation (Repression/Induction) | nih.gov |
| Galactose Catabolic Pathways | S. pneumoniae | (Not specified) | Galactose | Positive regulation; also modulated by temperature and other sugars. | nih.gov |
| D-Galacturonic Acid Pathway | A. niger | (Not specified) | D-Galacturonic Acid | Positive Regulation (Induction) | nih.gov |
| lac Operon (Model System) | E. coli | LacI Repressor | Allolactose | Negative Regulation (Repression/Induction) | s3waas.gov.inyoutube.com |
Biological Occurrence and Functional Significance Non Human Systems
Natural Occurrence as a Component of Microbial Glycoconjugates
Scientific literature to date does not support the presence of 3-deoxy-D-threo-hex-2-ulosaric acid as a structural component of microbial glycoconjugates, such as lipopolysaccharides (LPS) or cell wall polysaccharides. This is a critical distinction from its close chemical relatives.
There is no current evidence to suggest that this compound is a component of the lipopolysaccharides of any bacterial strain. It is important to distinguish this compound from the monocarboxylic acid, 3-deoxy-D-threo-hex-2-ulosonic acid, which has been identified as a terminal non-substituted pyranose unit in the LPS of Vibrio parahaemolyticus serotypes O7 and O12. nih.gov The subject of this article, a dicarboxylic ulosaric acid, has not been found in similar structures.
Consistent with the lack of evidence for its presence in LPS, this compound is not a known constituent of other microbial cell wall structures or polysaccharides. The structural roles in these bacterial envelopes are typically fulfilled by other classes of sugar derivatives.
Role in Microbial Carbon Metabolism and Environmental Interactions
The primary recognized role of this compound in the microbial world is as a metabolic intermediate in the catabolism of D-galactarate (a product of galactose oxidation). This pathway allows certain bacteria to utilize this dicarboxylic acid as a sole source of carbon and energy.
In bacteria such as Escherichia coli and Oceanobacillus iheyensis, the degradation of D-galactarate is initiated by the enzyme galactarate dehydratase. biocyc.orgresearchgate.netnih.gov This enzyme catalyzes the dehydration of galactarate to form this compound (also referred to as 5-dehydro-4-deoxy-D-glucarate in some literature). biocyc.orgresearchgate.net This intermediate is then cleaved by an aldolase (B8822740) into pyruvate (B1213749) and tartronate (B1221331) semialdehyde, which are further metabolized to enter central glycolytic pathways. biocyc.org
The ability to metabolize galactarate can be a significant advantage for bacteria in certain environments, such as the mammalian gut, where oxidized sugars derived from host or dietary sources may be present. The galactarate utilization pathway has been shown to enhance the colonization fitness of intestinal pathogens in antibiotic-treated mice, suggesting it plays a role in bacterial survival and adaptation during environmental stress. researchgate.netnih.gov
Table 1: Role of this compound in Microbial Metabolism
| Metabolic Pathway | Parent Substrate | Enzyme | Product of Reaction | Organism(s) | Functional Significance |
| D-Galactarate Catabolism | D-Galactarate | Galactarate Dehydratase (GarD) | This compound | Escherichia coli, Oceanobacillus iheyensis | Utilization of galactarate as a carbon source; enhances gut colonization and survival. biocyc.orgresearchgate.netnih.gov |
Comparative Analysis of Biological Roles with Other Deoxy Sugar Acids
The functional role of this compound as a metabolic intermediate stands in stark contrast to the roles of other prominent deoxy sugar acids, such as 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) and 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN). These molecules are primarily known for their critical structural functions in the bacterial cell envelope.
KDO is an eight-carbon sugar acid that is an essential component of the lipopolysaccharide in most Gram-negative bacteria. nih.govwikipedia.org It forms the crucial bridge between the lipid A moiety (the endotoxic anchor of LPS in the outer membrane) and the core oligosaccharide. nih.govsigmaaldrich.com The presence of KDO is, in most cases, vital for the integrity of the outer membrane and the viability of the bacterium. nih.govnih.gov Its role is almost exclusively structural and is fundamental to the architecture of the Gram-negative cell envelope. wikipedia.orgareeo.ac.ir
KDN, a nine-carbon sialic acid analogue, is also found as a component of bacterial capsular polysaccharides and other cell-surface glycans. sigmaaldrich.comnih.gov Bacteria can incorporate KDN into their surface structures, a mechanism that can play a role in host-pathogen interactions, including immune evasion through molecular mimicry. nih.gov
Table 2: Comparative Overview of Deoxy Sugar Acids
| Compound | Primary Biological Role | Location in Bacterium | Key Function(s) |
| This compound | Metabolic Intermediate | Cytoplasm (transient) | Carbon source utilization (D-galactarate catabolism). biocyc.orgresearchgate.net |
| 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) | Structural | Outer Membrane (LPS) | Essential linker between Lipid A and core polysaccharide; maintains outer membrane integrity. nih.govnih.gov |
| 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN) | Structural | Cell Surface Polysaccharides | Component of capsular polysaccharides; involved in host-pathogen interactions. sigmaaldrich.comnih.govnih.gov |
Advanced Analytical and Computational Methodologies
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are paramount in defining the precise atomic arrangement of 3-deoxy-D-threo-hex-2-ulosaric acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed three-dimensional structure of this compound in solution. Both ¹H and ¹³C NMR are employed to establish the compound's configuration and preferred conformation.
In one key study, ¹H and ¹³C NMR spectroscopy were instrumental in characterizing 3-deoxy-D-threo-hexulosonic acid (a synonym for the target compound) after its isolation from the lipopolysaccharide of Vibrio parahaemolyticus. nih.gov The analysis confirmed its identity and revealed that it exists as a terminal, non-substituted pyranose unit. nih.gov Further detailed analysis of NMR chemical shifts has shed light on the mechanisms of its formation. For instance, the formation of 3-deoxy-d-threo-hexo-2-ulose from Amadori rearrangement products is influenced by a cooperative hydrogen bond network involving the hydroxyl group at the C3 position. sigmaaldrich.com This network, which can be inferred from specific chemical shifts, facilitates the elimination of water from C3, a key step in its synthesis. sigmaaldrich.com
Advanced 2D NMR techniques, though detailed in studies of analogous compounds like 3-deoxy-D-manno-oct-2-ulosonic acid (KDO), are directly applicable for unambiguous assignment of all proton and carbon signals of this compound. These experiments provide through-bond and through-space correlations, which are critical for confirming stereochemistry and spatial arrangements.
| NMR Technique | Application for this compound Analysis | Reference |
| ¹H NMR | Determines proton chemical shifts and coupling constants, revealing neighbor relationships and stereochemistry. | nih.gov |
| ¹³C NMR | Identifies the chemical environment of each carbon atom in the molecule. | nih.gov |
| COSY (Correlation Spectroscopy) | Establishes ¹H-¹H spin-spin coupling networks to trace proton connectivity within the sugar ring and side chain. | pnas.org |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton with its directly attached carbon atom for unambiguous carbon signal assignment. | pnas.orgnih.gov |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds, crucial for identifying linkages and confirming the overall structure. | pnas.orgnih.gov |
| ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Detects through-space correlations between protons that are close to each other, providing definitive information on stereochemistry and anomeric configuration. | pnas.orgnih.gov |
Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. When combined with chromatographic separation, particularly gas chromatography (GC-MS), it becomes a highly specific and sensitive tool for its identification and quantification in complex mixtures.
For the analysis of 3-deoxy-D-threo-hexulosonic acid from Vibrio parahaemolyticus, gas-liquid chromatography-mass spectrometry (g.l.c.-m.s.) was a key analytical method used for its structural characterization. nih.gov This technique typically involves chemical derivatization of the non-volatile sugar acid to create a volatile derivative that can be separated by GC and subsequently analyzed by MS. Similar approaches have been successfully used for other 2-keto sugar acids, where characterization was performed on their corresponding methyl ester methyl glycosides or reduced alditol acetates using GLC-MS. mdpi.com This derivatization is necessary to analyze the sugar acids by GC, which requires volatile compounds. nih.govcabidigitallibrary.org
The mass spectrometer fragments the derivatized molecule in a predictable manner, producing a unique fragmentation pattern, or mass spectrum, that serves as a chemical fingerprint for identification. This method is not only qualitative but can also be quantitative, allowing for the measurement of the amount of the compound present in a sample.
X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules in their solid, crystalline state. While a crystal structure for isolated this compound is not prominently available in the literature, the technique is invaluable for studying its interactions with enzymes.
By co-crystallizing an enzyme with its ligand (in this case, this compound or a stable analogue), researchers can obtain a high-resolution snapshot of the enzyme-ligand complex. This provides direct insight into the binding mode, identifies the specific amino acid residues involved in catalysis and substrate recognition, and helps elucidate the enzyme's mechanism of action. For example, studies on 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) have utilized X-ray crystallography to visualize enzyme-bound intermediates, providing crucial data on the enzyme's reaction coordinate. nih.gov Similarly, while crystal structures for L-arabinonate dehydratase, an enzyme that produces a related deoxysugar acid, were not initially available, research efforts have focused on its crystallization and X-ray diffraction analysis to understand its function. nih.gov These examples highlight the potential and importance of X-ray crystallography in understanding the biological roles of sugar acids like this compound at a molecular level.
Chromatographic Separation and Purification Methodologies
The isolation and purification of this compound from biological sources, such as bacterial lipopolysaccharides, require effective chromatographic techniques. nih.gov Given its acidic nature, ion-exchange chromatography is a particularly powerful method. nih.govtue.nl
Anion-Exchange Chromatography: This is a primary technique for separating acidic sugars. High-Pressure Anion Exchange Chromatography (HPAEC), often coupled with pulsed amperometric detection (PAD), allows for the sensitive and specific analysis of carbohydrates, including sugar acids, in their anionic form in alkaline solutions. nih.govsigmaaldrich.com
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. It has been effectively used to purify the related compound 2-keto-3-deoxy-L-galactonate (KDGal) from a mixture containing larger unreacted oligosaccharides, demonstrating its utility in separating sugar acids from higher molecular weight contaminants. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile tool for the analysis and purification of sugar acids. Methods using specific columns, such as the Rezex ROA-Organic Acid H+ column, are designed for the separation of organic acids. mdpi.com To enhance sensitivity and selectivity, derivatization techniques can be employed. For instance, a highly sensitive HPLC method was developed for the related 2-Keto-3-deoxy-gluconate (KDG) by derivatizing the keto acid with o-phenylenediamine (B120857) (oPD) to produce a fluorescent quinoxaline (B1680401) derivative, allowing for precise quantification. biorxiv.org
Gas-Liquid Chromatography (GLC): As mentioned previously, GLC is a high-resolution separation technique used for the analysis of volatile compounds. For sugar acids, prior derivatization to form volatile esters or alditol acetates is necessary before injection into the GC system. nih.govmdpi.com
Computational Chemistry Approaches for Reaction Mechanism Elucidation and Conformational Analysis (e.g., DFT calculations)
Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the chemical reactivity and conformational landscape of molecules like this compound. These in silico methods complement experimental data by providing information that is often difficult or impossible to obtain through laboratory work alone.
DFT calculations have been successfully applied to investigate the reaction mechanisms of closely related sugar acids. For example, in the degradation of 3-deoxy-D-erythro-hexos-2-ulose, DFT was used to model the putative transition state structures for the intramolecular 1,2-hydrogen transfer that leads to the formation of deoxyhexonic acids. cdnsciencepub.com These calculations helped to rationalize the observed stereoselectivity of the reaction by comparing the stability of different transition states in both acyclic and cyclic reaction pathways. cdnsciencepub.com The models showed that factors like the orientation of hydroxyl groups and internal hydrogen bonding are critical in determining the reaction outcome. cdnsciencepub.com Such computational approaches can be directly applied to elucidate the formation pathways and degradation of this compound, providing a molecular-level understanding of its stability and reactivity.
Research Applications and Biotechnological Utility
Utilization as a Precursor or Intermediate in Biologically Relevant Molecule Synthesis (Non-Medicinal)
3-deoxy-D-threo-hex-2-ulosaric acid has been identified as a key intermediate in the microbial catabolism of galactarate (also known as mucic acid). In this context, it is not typically a starting precursor for the synthesis of other complex, non-medicinal molecules but rather a transient compound in a degradative pathway that channels carbon into central metabolism.
The primary known biological role of this compound is within the galactarate catabolic pathway. In the bacterium Oceanobacillus iheyensis, the enzyme galactarate dehydratase (D-threo-forming) catalyzes the dehydration of galactarate to form 3-deoxy-D-threo-hex-2-ulosarate. This reaction is a critical step in the utilization of galactarate as a carbon source. The pathway ultimately breaks down the six-carbon sugar acid into smaller molecules that can enter the Krebs cycle or be used in other primary metabolic routes.
While this establishes its role as a biologically relevant intermediate, current scientific literature does not describe applications of this compound as a precursor for the deliberate synthesis of other specific non-medicinal molecules. Its main significance lies in its fleeting existence within a catabolic sequence.
Development of Engineered Microbial Strains for Specific Biosyntheses
The natural biosynthesis of this compound has been characterized in the deep-sea bacterium Oceanobacillus iheyensis. This organism possesses the necessary enzymatic machinery to convert galactarate into this intermediate as part of its native metabolic capabilities. Oceanobacillus iheyensis is an alkaliphilic and extremely halotolerant bacterium, indicating that the enzymes in this pathway are adapted to function in extreme environments.
Below is a summary of the microbial strain and the key enzyme involved in the natural production of this compound.
| Microbial Strain | Enzyme | Reaction |
| Oceanobacillus iheyensis | Galactarate dehydratase (D-threo-forming) | Galactarate → 3-deoxy-D-threo-hex-2-ulosarate + H₂O |
At present, there is no information available in the scientific literature regarding the development of engineered microbial strains specifically for the enhanced production of this compound or for its use as a substrate in other engineered biosynthetic pathways. Research has primarily focused on the characterization of the native pathway and the enzymes involved from a biochemical and evolutionary perspective rather than on metabolic engineering applications.
Role in the Design of Enzyme Inhibitors or Probes for Metabolic Studies
There is currently no available scientific literature that describes the use of this compound or its analogs in the design of enzyme inhibitors or as probes for metabolic studies. While intermediates in metabolic pathways can sometimes serve as scaffolds or inspiration for designing such tools, this specific compound has not been reported in that context.
Contribution to the Production of Bio-based Chemicals and Industrial Bioproducts
The scientific literature does not currently contain any information on the contribution of this compound to the production of bio-based chemicals or industrial bioproducts. Its known role is confined to being an intermediate in a catabolic pathway in a specific bacterium, and it has not been explored as a platform chemical for biotechnological production of other valuable compounds.
Emerging Research Directions and Future Perspectives
Exploration of Novel Enzymatic Activities and Pathways
The biosynthesis and catabolism of 3-deoxy-D-threo-hex-2-ulosaric acid and its stereoisomers are areas of active investigation, with researchers identifying novel enzymes and pathways in various microorganisms. These discoveries are crucial for understanding the metabolic context of these sugar acids and for developing biocatalytic production methods.
A key area of research is the identification of enzymes that can produce precursors or related isomers. For instance, in the fungal D-galacturonic acid catabolism pathway of Hypocrea jecorina (Trichoderma reesei), an L-galactonate dehydratase has been identified. ebi.ac.uk This enzyme specifically converts L-galactonate into L-threo-3-deoxy-hexulosonate (2-keto-3-deoxy-L-galactonate), the L-isomer of the title compound. ebi.ac.uk The enzyme shows high substrate specificity, acting on L-galactonate and D-arabonate but not on D-galactonate (B1234356) or D-gluconate, highlighting the stereochemical precision of these biological catalysts. ebi.ac.uk The deletion of the gene for this dehydratase results in the fungus's inability to grow on D-galacturonic acid, confirming the enzyme's essential role in this specific metabolic pathway. ebi.ac.uk
Furthermore, microbial routes for synthesizing related phosphorylated compounds have been explored. Strains of Alcaligenes eutrophus lacking KDPG-aldolase activity have been successfully used to produce and excrete 3-deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate (KDPG) when fed with pyruvate (B1213749) and gluconate. nih.gov This work demonstrates the potential of using genetically modified microorganisms to accumulate specific intermediates by blocking downstream metabolic steps, a strategy that could be adapted for the production of this compound. nih.gov
| Enzyme/System | Organism | Substrate(s) | Product | Research Focus |
| L-galactonate dehydratase | Hypocrea jecorina | L-galactonate | L-threo-3-deoxy-hexulosonate | Part of the fungal D-galacturonic acid catabolism pathway. ebi.ac.uk |
| KDPG-aldolase deficient strain | Alcaligenes eutrophus | Pyruvate, Gluconate | 3-deoxy-D-erythro-hexulosonic acid 6-phosphate (KDPG) | Microbial synthesis of phosphorylated sugar acids by blocking catabolism. nih.gov |
Advancements in Asymmetric Synthetic Strategies
The precise stereochemical arrangement of this compound presents a significant challenge for organic chemists. Consequently, a major thrust of current research is the development of novel and efficient asymmetric synthetic strategies to control the stereochemistry at each chiral center.
Recent progress in [4+2] Diels-Alder cycloaddition reactions offers a powerful tool for constructing the six-membered ring scaffolds found in these sugar acids. researchgate.net The development of new dienes, dienophiles, and catalytic systems, including metal-mediated asymmetric reactions, has improved the efficiency and enantiomeric excess of the resulting products. researchgate.net Another strategy involves the oxidation of terminal alkynes to α-keto esters, which has been successfully applied to synthesize C6-ulosonic acids like 3-deoxy-D-erythro-hex-2-ulosonic acid. rsc.org
For the synthesis of the closely related and structurally more complex 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo), a variety of stereoselective methods have been developed which could be adapted for C6 analogues. These include:
Indirect methods using substituted donors: A C3-p-tolylthio-substituted Kdo phosphite (B83602) donor has been shown to provide complete α-stereocontrol during glycosylation, enhancing reactivity and suppressing side reactions. nih.gov
Conformational control: By protecting the side chain of Kdo donors to favor a specific conformation (trans, gauche), chemists have achieved highly selective equatorial glycosylations. nih.gov
Iodoalkoxylation: The reaction of a glycal with an acyclic saccharide precursor via iodoalkoxylation leads to an efficient and stereoselective synthesis of oligo-α(2,8)-Kdo derivatives. elsevierpure.com
The total synthesis of complex natural products containing related structural units, such as the mycobacterial glycolipid DAT2, has also driven the development of sophisticated stereocontrolled methods, including the use of Evans chiral auxiliaries for aldol (B89426) reactions to create specific syn- and anti-isomers. nih.gov
| Synthetic Strategy | Key Features | Target/Analogue | Research Significance |
| Asymmetric Diels-Alder Cycloaddition | Uses novel dienes and dienophiles with catalytic systems for high stereoselectivity. researchgate.net | Six-membered ring scaffolds | General method for constructing core structures of complex bioactive molecules. researchgate.net |
| Oxidation of Terminal Alkynes | Efficiently converts terminal alkynes derived from protected sugars into α-keto esters. rsc.org | 3-deoxy-D-erythro-hex-2-ulosonic acid | A straightforward approach to C6-ulosonic acids. rsc.org |
| C3-Thio-Substituted Donors | A p-tolylthio group at C3 enhances reactivity and provides complete α-stereocontrol in glycosylation. nih.gov | α-Kdo Glycosides | An indirect method to achieve challenging stereoselective glycosylations. nih.gov |
| Conformationally-Locked Donors | Protection strategy forces the side chain into a conformation that directs equatorial glycosylation. nih.gov | Equatorial Kdo Glycosides | Provides a predictive model for stereochemical outcomes in glycosylation reactions. nih.gov |
Interdisciplinary Integration of Glycochemistry, Systems Biology, and Synthetic Biology
The functional roles of sugar acids like this compound can only be fully understood through an interdisciplinary lens. The integration of glycochemistry with systems-level biological analysis and the powerful tools of synthetic biology represents a frontier in carbohydrate research.
A prime example is the use of metabolic glycan engineering to probe and perturb biological pathways. Researchers have synthesized derivatives of the related sugar acid Kdo, such as 5-epi-Kdo and 5-deoxy-Kdo, to investigate their uptake and incorporation into the lipopolysaccharide (LPS) of E. coli. nih.govrug.nlresearchgate.net By introducing chemically modified building blocks into bacterial metabolic pathways, scientists can alter the structure of complex glycoconjugates like LPS. nih.govresearchgate.net This approach allows for the study of LPS biosynthesis and its role in maintaining the integrity of the bacterial outer membrane. researchgate.netfuerstlab.com For instance, the successful incorporation of an azido-modified Kdo derivative (5-epi-Kdo-8-N3) into the LPS of E. coli was shown to increase the bacterium's sensitivity to the antibiotic vancomycin, demonstrating that the modified LPS compromises the outer membrane barrier. researchgate.net
Synthetic biology offers further opportunities to construct novel pathways and functional molecules. The principles of assembling functional genes from smaller, chemically synthesized oligonucleotides using robust chemistries like triazole linkages could be applied to create customized biosynthetic pathways for rare or modified sugar acids. nih.goveurekaselect.com This would enable the production of novel compounds for research and biotechnological applications, moving beyond what is found in nature.
Potential for Understanding Microbial Pathogenesis Mechanisms (Non-Human)
This compound and its isomers are key components of the cell envelope in certain bacteria, making them critical for understanding mechanisms of microbial pathogenesis, particularly in non-human contexts. These sugar acids are often found in the lipopolysaccharides (LPS) of Gram-negative bacteria. cymitquimica.com LPS is a primary determinant of the structural integrity of the outer membrane and a major factor in bacterial virulence. nih.govcymitquimica.com
Research has directly identified 3-deoxy-D-threo-hexulosonic acid as a terminal, non-substituted component of the LPS in Vibrio parahaemolyticus, a marine bacterium that can be pathogenic to aquatic life. nih.gov Its presence in this location suggests a role in the bacterium's interaction with its environment.
Studies on the closely related C8 sugar, 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo), provide a powerful model for the importance of these molecules in bacterial viability. Kdo is a highly conserved and essential component that links the lipid A moiety of LPS to the outer polysaccharide chain in most Gram-negative bacteria. rug.nlwikipedia.org Perturbing Kdo synthesis or its incorporation into LPS can disrupt the outer membrane, making bacteria more susceptible to environmental stresses and antimicrobial agents. nih.govresearchgate.net The hypothesis that metabolically incorporated Kdo derivatives could impair LPS synthesis and reduce outer membrane integrity has been tested, showing that this is a viable strategy for interfering with bacterial defenses. fuerstlab.com Understanding the biosynthesis and function of this compound in the specific pathogens that produce it could therefore reveal unique vulnerabilities and new targets for controlling their growth and infectivity.
| Compound | Organism(s) | Location/Role | Significance in Pathogenesis |
| 3-deoxy-D-threo-hexulosonic acid | Vibrio parahaemolyticus (serotypes O7, O12) | Terminal unit of Lipopolysaccharide (LPS). nih.gov | Potential role in outer membrane structure and interaction with the environment in a marine pathogen. nih.gov |
| 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) | Most Gram-negative bacteria (e.g., Escherichia coli) | Essential linker between Lipid A and the polysaccharide chain in LPS. rug.nlwikipedia.org | Crucial for outer membrane integrity and bacterial viability; its biosynthesis is a target for antibacterial strategies. nih.govcymitquimica.com |
Q & A
Basic Research Questions
Q. What are the key structural and stereochemical considerations when synthesizing 3-deoxy-D-threo-hex-2-ulosaric acid, and how can researchers verify its configuration experimentally?
- Methodological Answer : Synthesis requires precise control over stereocenters at positions 3 (deoxygenated) and 4/5 (hydroxyl groups). Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is critical for verifying stereochemistry. For example, coupling constants in -NMR can distinguish axial vs. equatorial proton arrangements. Additionally, polarimetry can confirm optical activity, while X-ray crystallography provides definitive structural validation .
Q. What standard protocols are recommended for safe handling and storage of this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, EN 166-certified goggles) to avoid skin/eye contact. Store in a cool, dry, ventilated area away from oxidizers. For spills, avoid dust generation and use inert absorbents. Toxicity data are limited, so adhere to general organic acid protocols: neutralize with bicarbonate and dispose via hazardous waste channels .
Q. How can researchers distinguish this compound from its isomers (e.g., 3-deoxy-L-threo or D-erythro forms) using chromatographic or spectroscopic methods?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns (e.g., amylose- or cellulose-based) can separate enantiomers. Mass spectrometry (MS) coupled with retention time data confirms molecular identity. For structural differentiation, compare -NMR chemical shifts of C-2 (keto group) and C-3 (deoxygenated carbon) .
Advanced Research Questions
Q. What enzymatic pathways or engineered biocatalysts are reported for the stereoselective synthesis of this compound, and how do they compare to chemical methods?
- Methodological Answer : Enzymatic routes (e.g., using aldaric acid dehydrogenases or epimerases) offer higher stereocontrol than chemical synthesis. For instance, D-glucarate can undergo enzyme-catalyzed water elimination to yield 3-deoxy-L-threo-2-hexarate (5-KDG) or 3-deoxy-D-erythro-2-hexarate (2-KDG) (Scheme 3.23, ). Compare yields and purity using LC-MS and kinetic resolution assays. Chemical methods often require protecting groups and harsh conditions, increasing side-product formation .
Q. How can researchers resolve contradictions in reported reaction mechanisms for the oxidation or reduction of this compound derivatives?
- Methodological Answer : Use isotopic labeling (e.g., or ) to track reaction pathways. For example, in oxidation studies, monitor the fate of the C-2 keto group via -NMR. Computational modeling (DFT) can predict intermediates and transition states, which are validated experimentally through kinetic isotope effects (KIE) or trapping experiments .
Q. What strategies are effective for analyzing metabolic flux or degradation products of this compound in biological systems?
- Methodological Answer : Employ -tracing with LC-MS/MS to track incorporation into downstream metabolites (e.g., TCA cycle intermediates). For degradation studies, simulate physiological conditions (pH 7.4, 37°C) and use time-resolved NMR or high-resolution MS to identify breakdown products (e.g., decarboxylation or hydration derivatives) .
Data Analysis and Experimental Design
Q. How should researchers design experiments to address discrepancies in reported stereochemical outcomes during glycosylation reactions involving this compound?
- Methodological Answer : Conduct systematic solvent and catalyst screens (e.g., Schmidt’s trichloroacetimidate method vs. thioglycoside activation) to identify conditions favoring α- or β-anomers. Use NOESY NMR to confirm anomeric configuration. Statistical analysis (e.g., ANOVA) can quantify the impact of variables like temperature or Lewis acid concentration .
Q. What computational tools are recommended for predicting the physicochemical properties (e.g., pKa, solubility) of this compound, and how do they align with empirical data?
- Methodological Answer : Software like ACD/Labs Percepta or ChemAxon predicts pKa (estimated ~2.5 for the carboxyl group) and logP (−1.8). Validate experimentally via potentiometric titration (pKa) and shake-flask method (logP). Discrepancies >0.5 units warrant re-evaluation of force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
